Architecting Advanced Pharmacophores: A Technical Guide to 3-Bromo-4,5-dimethylbenzene-1,2-diamine (CAS: 692717-83-2)
Architecting Advanced Pharmacophores: A Technical Guide to 3-Bromo-4,5-dimethylbenzene-1,2-diamine (CAS: 692717-83-2)
Executive Summary
In the landscape of modern drug development and materials science, bifunctional aromatic scaffolds are critical for efficient Structure-Activity Relationship (SAR) exploration. 3-Bromo-4,5-dimethylbenzene-1,2-diamine (CAS: 692717-83-2)[1] is a highly specialized, multi-reactive intermediate. Featuring a highly nucleophilic 1,2-diamine moiety adjacent to an electrophilic bromine atom, this compound serves as a cornerstone for synthesizing complex nitrogen-containing heterocycles, such as benzimidazoles and quinoxalines, while retaining a handle for late-stage cross-coupling[2].
As an application scientist, I approach this molecule not just as a reagent, but as a programmable building block. This whitepaper deconstructs the physicochemical properties, structural causality, and field-proven methodologies required to successfully integrate this compound into advanced synthetic workflows.
Physicochemical Profiling & Structural Causality
Understanding the electronic and steric environment of 3-Bromo-4,5-dimethylbenzene-1,2-diamine is essential for predicting its behavior in the reactor. The electron-donating methyl groups at the C4 and C5 positions enrich the electron density of the aromatic ring. This inductive effect subtly enhances the nucleophilicity of the adjacent amine groups compared to unsubstituted analogs[2]. Conversely, the bulky bromine atom at C3 introduces significant steric hindrance, which dictates regioselectivity during ring-closure events and requires specific catalytic conditions for subsequent functionalization.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 692717-83-2 | [1], |
| Molecular Formula | C8H11BrN2 | [3],[4] |
| Molecular Weight | 215.09 g/mol | [3] |
| Monoisotopic Mass | 214.01056 Da | [4] |
| SMILES | CC1=CC(=C(C(=C1C)Br)N)N | [4] |
| InChIKey | FKOBSMCLWHINRX-UHFFFAOYSA-N | ,[4] |
| Predicted XLogP | ~2.0 | [4] |
Orthogonal Reactivity & SAR Expansion
The true value of this compound lies in its orthogonal reactivity. The diamine functionality is primed for condensation reactions to build the pharmacophore core, while the C-Br bond remains inert under these mild conditions, preserving it for subsequent Palladium-catalyzed C-C or C-N bond formation[2].
Caption: Orthogonal reactivity map of 3-Bromo-4,5-dimethylbenzene-1,2-diamine for SAR expansion.
Validated Experimental Methodologies
To ensure scientific integrity, the protocols below are designed as self-validating systems. Every critical step includes a mechanistic rationale and an analytical checkpoint to prevent downstream failures.
Protocol 1: One-Pot Synthesis of Substituted Benzimidazoles
Benzimidazoles are privileged scaffolds in medicinal chemistry, exhibiting antiviral and anticancer properties[2],[5]. The condensation of our target diamine with an aldehyde is the most efficient route to this core.
Mechanistic Rationale: We utilize Ammonium Chloride (
Step-by-Step Workflow:
-
Reagent Assembly: In a dry, round-bottom flask, dissolve 1.0 equivalent of 3-Bromo-4,5-dimethylbenzene-1,2-diamine in absolute ethanol. Add 1.0 equivalent of the desired substituted aromatic aldehyde[2],[5].
-
Catalyst Addition: Add 10 mol% of
to the solution. Causality: Using a mild catalyst prevents the degradation of electron-rich diamines, which are sensitive to harsh mineral acids[5]. -
Condensation & Monitoring: Stir the mixture at 80–90 °C. Self-Validation Checkpoint: Monitor via LC-MS or TLC. The disappearance of the diamine peak (
215) and the appearance of the Schiff base mass confirms the first phase of the reaction is complete.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Cyclization & Oxidation: Continue heating for 2–3 hours. The intermediate will spontaneously cyclize. Ambient oxygen in the solvent typically drives the oxidative aromatization to yield the stable benzimidazole[2].
-
Isolation: Cool the mixture to room temperature and pour it into ice-cold water. Filter the resulting granular precipitate and recrystallize from hot ethanol to achieve >95% purity[5].
Caption: Self-validating experimental workflow for one-pot benzimidazole synthesis.
Protocol 2: Late-Stage Suzuki-Miyaura Cross-Coupling
Once the benzimidazole core is established, the C3-bromine atom is utilized to introduce diverse aryl groups.
Mechanistic Rationale: The steric clash between the C3-bromine and the C4-methyl group forces the bromine atom slightly out of the ideal planar alignment. This can marginally slow down the oxidative addition step in Palladium catalysis. To counteract this, a bulky, electron-rich phosphine ligand (e.g., XPhos or SPhos) is mandatory to stabilize the
Step-by-Step Workflow:
-
Preparation: In a Schlenk tube under an Argon atmosphere, combine the brominated benzimidazole (1.0 eq), an arylboronic acid (1.2 eq), and
(2.0 eq). -
Catalyst Loading: Add
(2 mol%) and XPhos (4 mol%). -
Degassing: Add a degassed mixture of Toluene/Water (4:1). Causality: Oxygen must be rigorously excluded to prevent the homocoupling of boronic acids and the oxidation of the phosphine ligand.
-
Reaction: Heat at 100 °C for 12 hours. Self-Validation Checkpoint: TLC should show the complete consumption of the brominated starting material.
-
Workup: Extract with ethyl acetate, wash with brine, dry over
, and purify via flash column chromatography.
Safety, Storage, and Handling Integrity
Electron-rich aromatic diamines are highly susceptible to auto-oxidation, often turning dark brown or black upon prolonged exposure to air and light[6].
| Hazard Class | GHS Statements | Handling & Storage Precautions |
| Irritant / Harmful | H302, H315, H319, H335 | Wear protective gloves/eye protection (P280). Avoid breathing dust (P261). |
| Environmental | Sensitive to Oxidation | Store at 2–8°C (Refrigerator) in a dark place[6]. |
| Atmosphere | Degradation Risk | Must be stored under an inert atmosphere (Argon/Nitrogen)[6]. |
Expert Insight: If the compound arrives heavily discolored, it is highly recommended to perform a quick filtration through a pad of silica or a recrystallization step prior to sensitive catalytic reactions to remove oxidized polymeric byproducts.
References
-
[4] Title: 3-bromo-4,5-dimethylbenzene-1,2-diamine - PubChemLite Source: PubChem / Université du Luxembourg URL:[Link]
-
[5] Title: ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION Source: Rasayan Journal of Chemistry URL:[Link]
Sources
- 1. 692717-83-2|3-Bromo-4,5-dimethylbenzene-1,2-diamine|BLD Pharm [bldpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 3-Bromo-4,5-dimethylbenzene-1,2-diamine - CAS:692717-83-2 - 北京欣恒研科技有限公司 [konoscience.com]
- 4. PubChemLite - 3-bromo-4,5-dimethylbenzene-1,2-diamine (C8H11BrN2) [pubchemlite.lcsb.uni.lu]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. 1482389-44-5|3-Bromo-4-methylbenzene-1,2-diamine|BLD Pharm [bldpharm.com]
